molecular formula C12H14FNO4S2 B2846505 4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine CAS No. 2411286-06-9

4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine

Cat. No.: B2846505
CAS No.: 2411286-06-9
M. Wt: 319.37
InChI Key: WWWBLCQGVMWKMB-UHFFFAOYSA-N
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Description

4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine is a thiomorpholine derivative featuring a benzoyl group substituted with a fluorosulfonyloxy moiety at position 2 and a methyl group at position 2. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, is a structural analog of morpholine, where sulfur replaces the oxygen atom. The methyl group at position 3 may influence steric hindrance and electronic effects, modulating reactivity and stability.

Properties

IUPAC Name

4-(2-fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S2/c1-9-3-2-4-10(11(9)18-20(13,16)17)12(15)14-5-7-19-8-6-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWBLCQGVMWKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCSCC2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur dichloride (SCl2) under controlled conditions.

    Introduction of the Methylbenzoyl Group: The methylbenzoyl group is introduced via Friedel-Crafts acylation, where thiomorpholine reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Addition of the Fluorosulfonyloxy Group: The final step involves the introduction of the fluorosulfonyloxy group. This can be achieved by reacting the intermediate compound with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorosulfonyloxy group.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorosulfonyloxy-3-methylbenzoyl)thiomorpholine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the modification of enzyme activity or protein function, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Comparison with Similar Thiomorpholine Derivatives

Structural and Functional Group Comparisons

Key Compounds for Comparison :

4-(4-Nitrophenyl)thiomorpholine (1)

4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide (3)

Morpholine Analogs

Table 1: Structural and Functional Group Differences
Compound Substituent(s) Key Features
Target Compound 2-Fluorosulfonyloxy-3-methylbenzoyl Reactive fluorosulfonyloxy group; methyl enhances steric effects.
4-(4-Nitrophenyl)thiomorpholine (1) 4-Nitrophenyl Nitro group enables reduction to aniline; forms C–H···O dimers in crystals .
4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide (3) Propynyl, sulfone Sulfone increases polarity; propynyl enables click chemistry applications .
Morpholine Analogs Oxygen instead of sulfur Lower lipophilicity; resistance to oxidation .

Crystallographic and Conformational Differences

  • 4-(4-Nitrophenyl)thiomorpholine (1) :

    • Exhibits a chair conformation with the 4-nitrophenyl group in a quasi-axial position.
    • Forms centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms .
    • Contrasts with morpholine analogs, which lack sulfur-mediated dimerization and exhibit different crystal packing .
  • Target Compound :

    • The bulky fluorosulfonyloxy and methyl groups may disrupt planar stacking, favoring alternative intermolecular interactions (e.g., π-π stacking or S···O contacts).
Table 2: Antimicrobial Activity of Thiomorpholine Derivatives
Compound MIC (µg/mL) Against Bacteria/Fungi Key Applications
4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide (3) 12.5–50 (Bacteria), 25–50 (Fungi) Broad-spectrum antimicrobial activity.
4-(4-Nitrophenyl)thiomorpholine (1) N/A (Precursor) Antidiabetic, antimycobacterial agents .
Target Compound Not reported Potential as sulfonating agent or prodrug.
  • 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide (3) demonstrates significant antimicrobial activity, attributed to the sulfone group’s polarity and the propynyl group’s reactivity .
  • The fluorosulfonyloxy group in the target compound may enhance electrophilicity, enabling covalent binding to biological targets (e.g., enzymes or receptors).

Metabolic and Physicochemical Properties

  • Lipophilicity : Thiomorpholine derivatives generally exhibit higher logP values than morpholine analogs due to sulfur’s hydrophobic character .
  • Metabolic Susceptibility :
    • Thiomorpholine’s sulfur atom is prone to oxidation, forming sulfoxides or sulfones (e.g., compound 3) .
    • The fluorosulfonyloxy group in the target compound may resist enzymatic degradation, increasing metabolic stability.

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